7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Lacks the methyl group, affecting its steric and electronic properties
Uniqueness
The presence of both the bromine atom and the methyl group in 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXQMCRPALLTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810069-90-9 |
Source
|
Record name | 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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